molecular formula C10H12O4 B139029 2,3-Dimethoxyphenylacetic acid CAS No. 90-53-9

2,3-Dimethoxyphenylacetic acid

Cat. No. B139029
CAS RN: 90-53-9
M. Wt: 196.2 g/mol
InChI Key: UZULEJNWMHZSGY-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenylacetic acid is a chemical compound that is related to various synthesized derivatives and analogs with potential biological activities. Although the provided papers do not directly discuss 2,3-dimethoxyphenylacetic acid, they do provide insights into similar compounds, such as 3,4-dimethoxyphenylacetic acid, and their synthesis, molecular structure, and chemical properties. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related compounds, such as 3,4-dimethoxyphenylacetic acid, involves various chemical reactions. For instance, one method includes a Friedel-Crafts reaction with ethyl oxalyl monochloride followed by a Wolff-Kishner-Huang reduction, yielding an overall yield of about 64% . Another synthesis route for a related compound involves the condensation of dimethoxybenzoylacetic acid with enzyme-generated intermediates . These methods highlight the versatility of synthetic approaches to obtain dimethoxyphenylacetic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate reveals a slightly distorted square-planar arrangement of the central four-membered ring, with the molecule located at the center of inversion . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving dimethoxyphenylacetic acid derivatives are diverse. For instance, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate can be prepared by reacting cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate, followed by condensation with substituted p-aminobenzoic esters to form aminoacetyl derivatives . Additionally, the reactivity of these compounds allows for further transformations, such as dehydration and trapping reactions, as seen with derivatives of 2,3-naphthoquinone dimethide .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxyphenylacetic acid derivatives are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by hydrogen bonding and van der Waals interactions, as evidenced by Hirshfeld surface analysis . Moreover, the biological activities of these compounds, such as fungicidal, insecticidal, and anti-inflammatory activities, are evaluated in various assays, indicating their potential applications in medicine and agriculture .

Scientific Research Applications

Synthesis Processes

3,4-Dimethoxyphenylacetic acid has been synthesized through various processes, indicating its importance in chemical synthesis. For instance, it was synthesized from 1,2-dimethoxybenzene via a Friedel-Crafts reaction, yielding an overall yield of about 64% (Zhu Jintao, 2010). Another synthesis involved 3,4-dimethoxyphenylacetonitrile as the starting material, resulting in racemic xylopinine with an overall yield of 47% (Jiang Shen-de, 2010). Furthermore, an efficient synthesis route for 3,5-dimethoxyhomophthalic acid from 3,5-dimethoxybenzyl bromide involved rhodium-catalyzed direct carbonylation, o-formylation, and oxidation, showcasing the compound's versatility in organic synthesis (A. Saeed, N. H. Rama, M. Arfan, 2003).

Biochemical Interactions and Metabolism

Metabolic Pathways

The metabolism of related compounds like 3,4-dimethoxy-2-phenylethylamine in guinea pig liver slices demonstrated significant involvement of aldehyde dehydrogenase and aldehyde oxidase in the oxidation process, forming 3,4-dimethoxyphenylacetic acid as the main metabolite. This highlights the biochemical significance of dimethoxyphenylacetic acids in metabolic pathways (G. Panoutsopoulos, 2006).

Pharmaceutical and Medicinal Research

Enzymatic Studies and Drug Synthesis

In medicinal research, 3,4-dimethoxyphenylacetic acid derivatives have been utilized in the synthesis of various compounds. For instance, it has been used in the synthesis of benzodiazepines via Friedel–Crafts acylation, showcasing its potential in pharmaceutical applications (F. Bevacqua et al., 2001). Additionally, derivatives of this compound were involved in synthesizing antimicrobial agents, demonstrating its versatility in drug design (M. Wujec et al., 2009).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye damage .

Future Directions

The global market for 2,3-Dimethoxyphenylacetic acid is expected to reach a certain value by 2027, with a certain CAGR from 2020 to 2027 .

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZULEJNWMHZSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237984
Record name 2,3-Dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxyphenylacetic acid

CAS RN

90-53-9
Record name 2,3-Dimethoxyphenylacetic acid
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Record name 2,3-Dimethoxyphenylacetic acid
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Record name 2,3-Dimethoxyphenylacetic acid
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Record name 90-53-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
W Wenner - The Journal of Organic Chemistry, 1950 - ACS Publications
Arylacetic acids are generally prepared by hydrolysis of the corresponding nitriles (7). Almost every text-book of organic chemistry describes this im-portant reaction for the special case …
Number of citations: 34 pubs.acs.org
J KUNITOMO, Y MIYATA… - Chemical and …, 1985 - jstage.jst.go.jp
4-Hydroxycrebanine (2), a natural product from Stephania sasakii HAYATA, was synthesized via 1-(6'-bromo-2', 3'-dimethoxybenzyl)-4-hydroxy-2-methyl-6, 7-methylenedioxy-1, 2, 3, 4-…
Number of citations: 7 www.jstage.jst.go.jp
國友順一, 宮田陽子, 押方恵 - Chemical and Pharmaceutical Bulletin, 1985 - jlc.jst.go.jp
4-Hydroxycrebanine (2), a natural product from Stephania sasakii HAYATA, was synthesized via 1-(6'-bromo-2', 3'-dimethoxybenzyl)-4-hydroxy-2-methyl-6, 7-methylenedioxy-1, 2, 3, 4-…
Number of citations: 3 jlc.jst.go.jp
RKY Zee-Cheng, CC Cheng - Journal of Medicinal Chemistry, 1976 - ACS Publications
882 Journal of Medicinal Chemistry, 1976, Vol. 19, No. 7 Zee-Cheng, Cheng 24, and 11, were also tested at 5 mg/kg iv to evaluate their effect on the pressorresponse of phenylephrine (…
Number of citations: 62 pubs.acs.org
M HANAOKA, M INOUE, N KOBAYASHI… - Chemical and …, 1987 - jstage.jst.go.jp
Rhoeadine alkaloids (1)3) possess a unique framework having a benzazepine system fused with a six-membered hemiacetal or acetal Page 1 980 Vol. 35 (1987) Chem. Pharm. Bull. 35…
Number of citations: 12 www.jstage.jst.go.jp
DH Wang, KM Engle, BF Shi, JQ Yu - Science, 2010 - science.org
The Mizoroki-Heck reaction, which couples aryl halides with olefins, has been widely used to stitch together the carbogenic cores of numerous complex organic molecules. Given that …
Number of citations: 729 www.science.org
E Anselmi, G Fayos, R Blasco… - Journal of pharmacy …, 1992 - academic.oup.com
The mechanism of relaxant activity of six benzylisoquinolines was examined in order to determine the minimal structural requirements that enable these compounds to have either a non…
Number of citations: 38 academic.oup.com
K FUKUMOTO - Chemical and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
Spirobenzylisoquinoline Type Alkaloidsºº Page 1 No. 2 321 器 TT 敬 UDC 547, 833, 7. (04 : 547, 892. ()4 : 546. 717. ()4 Studies on the Syntheses of Heterocyclic Compounds. DCXCII. A …
Number of citations: 2 jlc.jst.go.jp
CJ Kelley, JR Mahajan, LC Brooks… - The Journal of …, 1975 - ACS Publications
Registry No.—la, 15080-14-5; lb, 15156-60-2; lc, 15080-12-3; Id, 55043-36-2; 2, 15080-13-4; 3a, 55043-37-3; 3b, 55043-38-4; 3c, 55043-39-5; 4, 55043-40-8; 5, 55043-41-9; 6a, 55043-…
Number of citations: 149 pubs.acs.org
B Cameron - 1993 - dspace.library.uvic.ca
A series of pendant arm tris-catecholate macrocyclic ligands were synthesized. The first, based on 1,4,7- triaminopropyl-1, 4, 7-triazacyclononane, was prepared via condensation with 2,…
Number of citations: 4 dspace.library.uvic.ca

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